Scopinast

Coumarin antihistamine H1 receptor antagonist scaffold Chemotype differentiation

Scopinast (CAS 145574-90-9, C₃₁H₃₁F₂NO₅, MW 535.58) is a small‑molecule coumarin derivative classified as a histamine H₁ receptor antagonist. Originally developed by the Dr. Willmar Schwabe Group under the internal code KA‑398, the compound was advanced for the oral treatment of asthma and seasonal allergic rhinitis but was subsequently discontinued at the preclinical stage.

Molecular Formula C31H31F2NO5
Molecular Weight 535.6 g/mol
CAS No. 145574-90-9
Cat. No. B114686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopinast
CAS145574-90-9
Molecular FormulaC31H31F2NO5
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)OCCCN3CCC(CC3)C(C4=CC=C(C=C4)F)(C5=CC=C(C=C5)F)O
InChIInChI=1S/C31H31F2NO5/c1-37-28-19-21-3-12-30(35)39-27(21)20-29(28)38-18-2-15-34-16-13-24(14-17-34)31(36,22-4-8-25(32)9-5-22)23-6-10-26(33)11-7-23/h3-12,19-20,24,36H,2,13-18H2,1H3
InChIKeyJRXHLMMVJSXXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scopinast (CAS 145574-90-9): Product Baseline for Scientific Procurement


Scopinast (CAS 145574-90-9, C₃₁H₃₁F₂NO₅, MW 535.58) is a small‑molecule coumarin derivative classified as a histamine H₁ receptor antagonist [1][2]. Originally developed by the Dr. Willmar Schwabe Group under the internal code KA‑398, the compound was advanced for the oral treatment of asthma and seasonal allergic rhinitis but was subsequently discontinued at the preclinical stage [3]. Scopinast is supplied as a research‑use‑only (RUO) chemical; it is not approved for therapeutic use .

ChemotypeCoumarin-based H1 antagonist for mechanistic studies
ActivationProdrug requiring metabolic conversion to active metabolite
Off-targetMeasurable CYP2A6 inhibition liability (reported)

Why Scopinast Cannot Be Interchanged with Common H₁ Antihistamines


Scopinast’s coumarin‑benzopyrone core and its prodrug‑dependent activation mechanism create a pharmacological profile that is fundamentally distinct from the piperidine‑, piperazine‑, and tricyclic scaffolds that dominate the H₁ antihistamine class . In addition, the compound exhibits measurable inhibitory activity against CYP2A6, an off‑target interaction that is not shared by standard second‑generation antihistamines [1]. These structural and metabolic differences mean that potency, tissue distribution, and metabolic drug‑interaction liability cannot be extrapolated from in‑class comparators, making reagent‑grade interchange particularly unreliable [1].

Scaffold
Coumarin core differs fundamentally from standard piperidine/piperazine H1 antagonists; binding and selectivity profiles may not transfer.
Prodrug
Prodrug activation requirement may alter in vitro–in vivo translation; direct-acting antihistamines cannot substitute without metabolic context.
CYP2A6
Reported CYP2A6 inhibition is not shared by standard second-generation H1 antagonists; off-target liability may confound polypharmacology studies.

Quantitative Evidence Guide for Scopinast Selection vs. Closest Analogs


Scaffold Differentiation: Coumarin–Benzopyrone Core vs. Standard H₁ Antihistamine Scaffolds

Scopinast is built on a 6‑methoxy‑2H‑chromen‑2‑one (coumarin) core that is connected via a propoxy linker to a 4‑[bis(4‑fluorophenyl)hydroxymethyl]piperidine moiety [1]. This chemotype is structurally unrelated to the tricyclic (e.g., loratadine), piperazine (e.g., cetirizine), or dibenzoxepin (e.g., olopatadine) scaffolds that dominate the H₁ antagonist landscape. The unique coumarin pharmacophore may confer distinct electronic and steric properties at the H₁ binding pocket, although direct comparative binding‑mode studies are lacking.

Scaffold Differentiation
Class-level inference
6‑Methoxycoumarin core vs. tricyclic/piperazine/piperidine H1 antagonists
Coumarin chemotype context may differentiate target interactions
No quantitative scaffold similarity data available
Coumarin antihistamine H1 receptor antagonist scaffold Chemotype differentiation

Prodrug Activation: Scopinast Requires Metabolic Conversion, Unlike Direct‑Acting H₁ Antagonists

Scopinast is described as a prodrug that is cleaved in vivo to release the active metabolite 6‑methoxychromen‑2,7‑(3H)‑one (EMC) . In contrast, widely used H₁ antagonists such as loratadine, cetirizine, and fexofenadine either act as direct receptor antagonists or undergo well‑characterized CYP‑mediated transformations to active metabolites that retain the full parent scaffold. The prodrug nature of Scopinast implies that its in vitro receptor pharmacology obtained with the parent compound may not directly translate to in vivo H₁ occupancy without appropriate metabolic activation.

Prodrug Activation
Data to verify
Parent prodrug requires in vivo cleavage to EMC; direct-acting H1 comparators do not share this requirement
In vitro affinity data may not predict in vivo occupancy
Metabolic activation details not specified; source review needed
Prodrug antihistamine Metabolic activation Pharmacokinetics

CYP2A6 Inhibition Liability: Scopinast Shows Moderate Off‑Target Activity vs. Other H₁ Antagonists

Scopinast inhibits human CYP2A6 with an IC₅₀ of 50 nM and an irreversible inhibition Ki of 29 µM in human liver microsomes [1]. By comparison, standard second‑generation H₁ antagonists (e.g., loratadine, cetirizine, fexofenadine) are not reported to be significant CYP2A6 inhibitors at therapeutic concentrations. The 50 nM IC₅₀ suggests that Scopinast can occupy the CYP2A6 active site at low nanomolar concentrations, raising the potential for pharmacokinetic interactions with co‑administered CYP2A6 substrates (e.g., coumarin, nicotine).

CYP2A6 Inhibition
Reported
IC₅₀ = 50 nM (reversible); Ki = 29 µM (irreversible) in human liver microsomes
Supports CYP2A6 off-target assessment
Standard H1 antagonists show no significant CYP2A6 inhibition
CYP2A6 inhibitor Drug‑drug interaction Off‑target liability

H₁ Receptor Affinity: Scopinast Exhibits a Reported Ki of 398 nM

A Ki value of 398 nM for the human histamine H₁ receptor has been reported for Scopinast via the IDRBLab/Therapeutic Target Database [1]. This places Scopinast roughly 10‑ to 100‑fold weaker than widely used H₁ antagonists such as cetirizine (Ki ≈ 6 nM) and loratadine (Ki ≈ 30 nM) [2]. The lower affinity suggests that higher concentrations of Scopinast may be required to achieve equivalent H₁ receptor occupancy in vitro.

H1 Receptor Affinity
Reported
Ki = 398 nM (human H1 receptor) vs. cetirizine ~6 nM, loratadine ~30 nM
Lower affinity H1 probe context; not for maximal potency studies
Assay conditions not fully specified
Histamine H1 receptor Ki Binding affinity Antihistamine potency

Dual Indication Intent (Asthma + Allergic Rhinitis) Distinguishes Scopinast from Single‑Indication Antihistamines

Scopinast was originally developed for both asthma (ICD‑10: J45) and seasonal allergic rhinitis, a dual‑indication positioning that is uncommon among H₁‑selective antihistamines, which are typically developed for allergic rhinitis alone [1]. While the program was terminated at the preclinical stage, the dual‑indication design implies that Scopinast may possess ancillary anti‑inflammatory or bronchodilatory properties beyond pure H₁ blockade, potentially linked to its coumarin metabolite EMC.

Dual Indication Intent
Context-dependent
Asthma + allergic rhinitis (discontinued preclinical) vs. single‑indication antihistamines
Preclinical dual‑indication context; no clinical efficacy data
Program terminated; ancillary anti‑inflammatory properties not confirmed
Asthma Allergic rhinitis Dual‑indication antihistamine

Structural Analog AHR‑5333: A 5‑Lipoxygenase Inhibitor Sharing the Core Piperidine Motif But Not the Coumarin Pharmacophore

A structurally related compound, AHR‑5333 (CAS 60284‑71‑1, 4'‑[3‑[4‑[bis(4‑fluorophenyl)hydroxymethyl]piperidino]propyloxy]‑3'‑methoxyacetophenone), shares the identical bis(4‑fluorophenyl)hydroxymethyl‑piperidine‑propoxy linker but replaces Scopinast’s coumarin with an acetophenone terminus . AHR‑5333 is a selective 5‑lipoxygenase (5‑LO) inhibitor with reported long‑acting activity in rat and guinea pig acute hypersensitivity models . This chemotype divergence illustrates how the coumarin terminus in Scopinast directs pharmacology toward H₁ antagonism, while the acetophenone terminus in AHR‑5333 yields a distinct enzymatic target, underscoring the critical role of the coumarin moiety in Scopinast’s target profile.

Structural Analog AHR‑5333
Reported
Coumarin terminus → H1 antagonism; acetophenone terminus (AHR‑5333) → 5‑LO inhibition
Target‑switching context driven by terminal aromatic group
No head‑to‑head data; chemotype-dependent target selection
AHR-5333 5-lipoxygenase inhibitor Structural analog

Optimal Application Scenarios for Scopinast Based on Verified Differential Evidence


Coumarin‑Based H₁ Receptor Pharmacology Studies

Scopinast is uniquely suited as a tool compound for investigating the structure–activity relationships of coumarin‑derived ligands at the histamine H₁ receptor. Its 6‑methoxycoumarin core provides a chemotype that is absent from all standard H₁ antagonists [1], enabling studies of coumarin‑specific binding interactions or downstream signaling biases that cannot be probed with piperidine‑, piperazine‑, or tricyclic‑based drugs.

CYP2A6‑Mediated Drug–Drug Interaction (DDI) Investigations

With a CYP2A6 IC₅₀ of 50 nM and an irreversible Ki of 29 µM in human liver microsomes [1], Scopinast provides a well‑characterized probe for CYP2A6 inhibition assays. It can be employed as a positive control or chemical tool in DDI panels to evaluate the CYP2A6 contribution to the metabolism of coumarin, nicotine, or other CYP2A6 substrates, where standard H₁ antihistamines show no significant activity.

Prodrug‑to‑Active Metabolite Coumarin Pharmacology

Scopinast’s prodrug nature—metabolized in vivo to 6‑methoxychromen‑2,7‑(3H)‑one (EMC) [1]—makes it an informative model for studying the pharmacokinetic and pharmacodynamic consequences of coumarin‑ring activation. This scenario is particularly relevant for laboratories investigating bioactivation pathways, where the metabolite EMC may possess distinct DNA/RNA‑binding or antimicrobial properties that the parent compound lacks.

Structural Analog Discrimination: H₁ Antagonism vs. 5‑Lipoxygenase Inhibition

The structural similarity between Scopinast and AHR‑5333—differing only in the terminal aromatic group (coumarin vs. acetophenone)—creates a valuable chemical biology pair for dissecting the target‑switching effect of a single functional‑group change. Researchers can use Scopinast to selectively interrogate H₁‑mediated pathways while using AHR‑5333 to probe 5‑LO‑dependent inflammation, minimizing scaffold‑related confounding in dual‑pathway respiratory models .

Application
Selection Property
Validation Focus
Coumarin H1 receptor pharmacology
Coumarin chemotype probe
H1 binding interaction profiling
CYP2A6 inhibition assays
Reported CYP2A6 inhibitory activity
DDI panel and substrate metabolism
Prodrug activation studies
Prodrug-to-metabolite pathway
Metabolite characterization
Structural analog discrimination
Chemotype-driven target switch
H1 vs 5‑LO pathway separation
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